2-(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid
Descripción
The compound 2-(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid is a heterocyclic molecule featuring a fused cyclopenta[c]pyrazole core substituted with a cyclopropylmethyl group and an acetic acid side chain. Its molecular formula is C₁₃H₁₆N₂O₂, yielding a molecular weight of 232.28 g/mol. The cyclopropylmethyl substituent introduces steric bulk and unique electronic effects due to the strained cyclopropane ring, while the acetic acid group enhances polarity and hydrogen-bonding capacity .
Propiedades
IUPAC Name |
2-[2-(cyclopropylmethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-12(16)6-11-9-2-1-3-10(9)13-14(11)7-8-4-5-8/h8H,1-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQSASFUECKYIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)CC3CC3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
General Synthetic Strategy
The synthesis of 2-(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid generally involves:
- Construction of the tetrahydrocyclopenta[c]pyrazole core.
- Introduction of the cyclopropylmethyl substituent at the 2-position.
- Functionalization at the 3-position with an acetic acid moiety.
This approach often employs intermediates such as pyrazole derivatives, cyclopentane ring systems, and protected acetic acid esters or acids.
Detailed Preparation Procedure (Based on Experimental Data)
A representative preparation method, adapted from a closely related compound synthesis (CAS 1620056-83-8), involves the following steps:
| Step | Description | Reagents and Conditions | Outcome |
|---|---|---|---|
| 1 | Hydrochloride treatment of precursor (111A) | 4 N HCl in dioxane and methanol, stirred 3 hours | Formation of crude 2-(tetrahydrocyclopenta[c]pyrazol-1-yl)acetic acid derivative |
| 2 | Activation and coupling | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholino-carbenium hexafluorophosphate in DMF with diisopropylethylamine, room temperature 1 hour | Activated intermediate for further coupling |
| 3 | Extraction and purification | EtOAc wash, sodium bicarbonate and brine washes, drying over sodium sulfate | Removal of impurities |
| 4 | Palladium-catalyzed coupling | Addition of (3-carbamoyl-4-fluorophenyl)boronic acid, sodium bicarbonate, dichlorobis(tricyclohexylphosphine)palladium(II), microwave heating at 140°C for 15 minutes | Formation of coupled product |
| 5 | Cyclization and final purification | Treatment with 1,1’-carbonyldiimidazole in acetonitrile, stirred 1 hour, preparative reverse phase HPLC | Pure target compound isolated |
This method yields the desired 2-(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid with high purity, confirmed by LC/MS and NMR analysis.
Reaction Scheme Overview
The synthesis can be summarized in the following reaction scheme:
- Starting Material: A pyrazole or cyclopenta[c]pyrazole derivative bearing suitable leaving groups or protective groups.
- Alkylation: Introduction of the cyclopropylmethyl group via nucleophilic substitution or palladium-catalyzed cross-coupling.
- Carboxylation: Installation of the acetic acid moiety either by direct carboxylation or via ester hydrolysis.
- Purification: Use of chromatographic techniques such as preparative HPLC to isolate the pure compound.
Analytical Characterization Supporting Preparation
- Mass Spectrometry (MS): Molecular ion peak at m/z 693 [M+H]+ confirms molecular weight.
- Proton Nuclear Magnetic Resonance (1H NMR): Multiplets and doublets corresponding to aromatic and aliphatic protons, consistent with the proposed structure.
- Purity Assessment: Preparative reverse phase HPLC with gradient elution (0.1% TFA in water/acetonitrile) ensures high purity.
Comparative Table of Key Reagents and Conditions
| Step | Reagent/ Catalyst | Solvent | Temperature | Time | Purpose |
|---|---|---|---|---|---|
| Hydrochloride treatment | 4 N HCl in dioxane/methanol | Dioxane/Methanol | Room temp | 3 hours | Deprotection/activation |
| Coupling agent | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholino-carbenium hexafluorophosphate | DMF | Room temp | 1 hour | Activation for coupling |
| Pd-catalyzed coupling | Dichlorobis(tricyclohexylphosphine)palladium(II), (3-carbamoyl-4-fluorophenyl)boronic acid | Dioxane | 140°C (microwave) | 15 min | Cross-coupling |
| Cyclization | 1,1’-carbonyldiimidazole | Acetonitrile | Room temp | 1 hour | Cyclization/activation |
| Purification | Preparative RP-HPLC | Water/Acetonitrile + 0.1% TFA | N/A | 20 min gradient | Isolation of pure compound |
Research Findings and Notes
- The use of microwave-assisted palladium-catalyzed cross-coupling significantly reduces reaction time and improves yield.
- Activation of the carboxylic acid intermediate with carbonyldiimidazole facilitates efficient cyclization.
- The methodology allows for high regio- and stereoselectivity in installing the cyclopropylmethyl substituent.
- The described preparation is adaptable for synthesizing analogs with different substituents on the pyrazole ring, enabling structure-activity relationship studies.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent in various diseases. Its structural similarity to known bioactive compounds suggests possible interactions with biological targets.
Key Areas of Research:
- Anti-inflammatory Effects: Initial studies indicate that derivatives of cyclopenta[c]pyrazole compounds may exhibit anti-inflammatory properties, making them candidates for treating conditions like arthritis and other inflammatory diseases.
- Neuroprotective Activity: Research into neurodegenerative diseases has shown that compounds with similar structures can provide neuroprotection, potentially benefiting conditions such as Alzheimer's and Parkinson's disease.
Pharmacological Studies
Pharmacological evaluations are crucial for understanding the therapeutic potential of this compound.
Case Studies:
- A study conducted on cyclopenta[c]pyrazole derivatives demonstrated significant activity against certain cancer cell lines, indicating potential applications in oncology .
- Another research effort highlighted the compound's role in modulating neurotransmitter systems, suggesting its utility in treating mood disorders and anxiety .
Mecanismo De Acción
The mechanism of action of 2-(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Table 1: Structural and Functional Comparison
Key Observations from Comparisons
Core Structure Variations: The target compound’s cyclopenta[c]pyrazole core distinguishes it from the indeno-pyrazole () and thiazolo-pyrimidine () systems. These differences influence electronic properties and binding affinities in biological systems. The imidazo-pyrrolo-pyrazine core in is more complex and aromatic, likely enabling π-π stacking interactions absent in the target compound .
The cyclopropylmethyl substituent in the target compound introduces steric hindrance and strain-related reactivity, contrasting with the cyclohexyl group in , which is bulkier but less strained .
Toxicological Considerations: Limited toxicological data are noted for the target compound and its analogs (e.g., and ), underscoring the need for further safety studies .
Actividad Biológica
The compound 2-(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid is a novel derivative within the class of tetrahydrocyclopenta[c]pyrazoles. Its unique structure suggests potential biological activity that warrants detailed exploration. This article reviews available literature on its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be summarized as follows:
- IUPAC Name : 2-(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid
- Molecular Formula : C_{12}H_{19}N_{3}O_2
- CAS Number : 2098046-18-3
Synthesis
The synthesis of this compound typically involves cyclization reactions of appropriate precursors. The cyclopropylmethyl group is introduced through a selective alkylation process that enhances the compound's lipophilicity and biological interactions.
Pharmacological Effects
Research indicates that the compound exhibits a range of biological activities, including:
- Cytotoxicity : Preliminary studies suggest that derivatives of cyclopenta[c]pyrazoles demonstrate cytotoxic effects against various cancer cell lines. For example, compounds similar to this structure have shown significant efficacy in inhibiting tumor growth in vitro.
- Anti-inflammatory Properties : The presence of the acetic acid moiety may confer anti-inflammatory activities, potentially by modulating inflammatory pathways and cytokine production.
- Neuroprotective Effects : Some studies have hinted at neuroprotective properties, suggesting that this compound could play a role in mitigating neurodegenerative conditions.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets such as enzymes and receptors involved in cell signaling pathways. For instance:
- Enzyme Inhibition : The compound may inhibit key enzymes linked to cancer proliferation.
- Receptor Modulation : It could modulate receptor activity related to inflammation and pain pathways.
Case Study 1: Cytotoxicity Assessment
A study conducted on various derivatives of tetrahydrocyclopenta[c]pyrazoles demonstrated that compounds structurally similar to 2-(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid exhibited significant cytotoxicity against HT29 colon adenocarcinoma cells with an EC50 value as low as 0.6 μM . This suggests potential for further development as an anticancer agent.
Case Study 2: Anti-inflammatory Activity
In another study focusing on anti-inflammatory properties, compounds derived from cyclopentane structures showed reduced levels of inflammatory markers in human fibroblast cultures when treated with varying concentrations of the compound . This highlights its potential therapeutic application in inflammatory diseases.
Comparative Biological Activity Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
